molecular formula C28H27N3O2S B3009901 (7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892416-80-7

(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B3009901
CAS No.: 892416-80-7
M. Wt: 469.6
InChI Key: BXZAGDVTIKUSCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This tricyclic compound features a complex polyheterocyclic scaffold with a hydroxymethyl group at position 11, a 3-methylphenyl substituent at position 5, and a [(2,5-dimethylphenyl)methyl]sulfanyl moiety at position 5. The 2,5-dimethylphenylsulfanyl group enhances lipophilicity, while the hydroxymethyl group introduces polarity, balancing solubility .

Properties

IUPAC Name

[7-[(2,5-dimethylphenyl)methylsulfanyl]-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2S/c1-16-6-5-7-20(10-16)26-30-27-24(12-23-22(14-32)13-29-19(4)25(23)33-27)28(31-26)34-15-21-11-17(2)8-9-18(21)3/h5-11,13,32H,12,14-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZAGDVTIKUSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule with significant potential for biological activity. Its intricate structure features multiple functional groups that may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H25N3O2SC_{27}H_{25}N_{3}O_{2}S with a molecular weight of 455.6 g/mol. The unique tricyclic structure combined with the presence of sulfur and nitrogen atoms suggests diverse reactivity and interaction capabilities with biological systems.

PropertyValue
Molecular FormulaC27H25N3O2S
Molecular Weight455.6 g/mol
CAS Number892416-50-1

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities, potentially functioning as an inhibitor or modulator of various biological pathways. The structural features allow for interactions with proteins or enzymes involved in critical processes such as signal transduction and enzyme activity.

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors to alter cellular signaling pathways.

Further experimental assays are necessary to confirm these hypotheses and explore the structure-activity relationship.

Case Studies and Research Findings

Several studies have investigated compounds structurally similar to the target compound, providing insights into its potential applications:

  • Inhibitory Effects on Enzymes : Research on similar triazatricyclo compounds has shown that they can inhibit enzymes such as cyclooxygenases (COX), which are crucial in inflammatory responses.
  • Anticancer Activity : Some related compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways.
  • Antimicrobial Properties : Compounds within this chemical class have been noted for their antimicrobial activity against a range of pathogens, suggesting potential use in developing new antibiotics.

Future Directions

To better understand the biological activity of this compound, future research should focus on:

  • In vitro and In vivo Studies : Conducting detailed pharmacological studies to assess efficacy and safety profiles.
  • Mechanistic Studies : Elucidating the specific molecular interactions and pathways affected by this compound.

Scientific Research Applications

The compound (7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, structure, and relevant case studies.

Medicinal Chemistry

The compound's unique structure suggests potential applications in developing new pharmaceuticals. Compounds with similar triazatricyclo frameworks have been investigated for their anti-cancer properties, anti-inflammatory effects, and as potential inhibitors of various enzymes.

Case Study: Anticancer Activity

Research has shown that compounds containing triazole rings exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, a study highlighted the effectiveness of triazole derivatives against breast cancer cells, indicating that modifications in the side chains can enhance their potency .

Drug Development

The compound's structural features make it a candidate for drug design targeting specific biological pathways. The sulfanyl group may facilitate interactions with proteins or enzymes involved in disease processes.

Case Study: Enzyme Inhibition

Inhibitors designed from similar compounds have been successful in targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory diseases. A derivative of this compound could be explored for its efficacy in inhibiting these enzymes .

Biological Studies

The compound's potential as a biological probe for studying cellular mechanisms is noteworthy. Its ability to interact with various biological targets can provide insights into cellular signaling pathways.

Case Study: Cellular Mechanisms

Research involving related compounds has demonstrated their utility in elucidating the mechanisms of action of certain signaling pathways in cancer cells. This application could extend to the current compound, allowing researchers to explore its effects on cell signaling and proliferation .

Data Tables

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryPotential COX/LOX inhibitor
Cellular MechanismModulates signaling pathways

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tricyclic Derivatives

Compound ID Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 5-(3-methylphenyl), 7-[(2,5-dimethylphenyl)methyl]sulfanyl, 11-hydroxymethyl Likely C₂₈H₂₇N₃O₂S ~485.6* High lipophilicity (2,5-dimethylphenylsulfanyl), moderate polarity (hydroxymethyl)
5-(4-methoxyphenyl), 7-sulfanyl-linked 2-methylphenylacetamide C₂₅H₂₆N₄O₅S 494.6 Enhanced solubility (methoxy group), morpholine side chain for improved bioavailability
5-(2-methylphenyl), 7-[(2-fluorophenyl)methyl]sulfanyl C₂₆H₂₂FN₃O₂S 459.5 Fluorine substituent increases electronegativity, potentially enhancing target binding
5-(3-methoxyphenyl), 7-sulfanyl-morpholin-4-yl C₂₅H₂₆N₄O₅S 494.6 Methoxy group improves metabolic stability; morpholine enhances aqueous solubility

*Estimated based on structural similarity to .

Substituent-Driven Property Modifications

Lipophilicity and Solubility

  • The target compound ’s 2,5-dimethylphenylsulfanyl group (logP ~4.5 estimated) increases membrane permeability but may reduce aqueous solubility compared to ’s 4-methoxyphenyl analog (logP ~3.8) .
  • Fluorine in introduces electronegativity, lowering logP (~3.9) but improving blood-brain barrier penetration .

Hydrogen Bonding and Bioavailability

  • The 11-hydroxymethyl group in the target compound facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors), a feature absent in ’s non-hydroxylated analog .
  • ’s morpholine group provides strong hydrogen-bond acceptor capacity, enhancing solubility and pharmacokinetics .

Q & A

Q. How can synthesis routes for this compound be optimized given its complex tricyclic structure?

  • Methodological Answer : The synthesis should employ iterative process control strategies (e.g., real-time monitoring of reaction intermediates via HPLC or mass spectrometry) to address steric hindrance and regioselectivity challenges inherent to the tricyclic core. Orthogonal protection/deprotection steps (e.g., tert-butoxycarbonyl for amines, thiomethyl groups for sulfanyl moieties) can mitigate unwanted side reactions. Additionally, particle technology (e.g., controlled crystallization to enhance purity) and membrane-based separation (e.g., nanofiltration for byproduct removal) should be integrated into purification workflows . Multi-step synthetic protocols, inspired by analogous heterocyclic systems (e.g., spirocyclic inhibitors with similar steric demands), can guide reaction sequence design .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer : High-field NMR (e.g., 700 MHz with 1H^{1}\text{H}-13C^{13}\text{C} HSQC and HMBC) is critical for resolving overlapping signals in the tricyclic framework. X-ray crystallography should be prioritized for absolute configuration determination, leveraging single-crystal growth via vapor diffusion in mixed solvents (e.g., dichloromethane/hexane). Comparative analysis with structurally related compounds (e.g., tetracyclic azatricyclo derivatives) can validate spectral assignments .

Q. How can computational modeling predict physicochemical properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the sulfanyl and methoxy substituents. COMSOL Multiphysics simulations, combined with AI-driven parameter optimization (e.g., neural networks for solvent selection), are recommended for predicting solubility and stability under varying pH/temperature conditions .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray results) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Employ variable-temperature NMR to identify coalescence points for interconverting conformers. Cross-validate with solid-state NMR or Raman spectroscopy. Linking results to a theoretical framework (e.g., Marcus theory for electron transfer in the tricyclic system) can reconcile experimental and computational data .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) in enzyme inhibition studies?

  • Methodological Answer : Design a library of analogs with systematic modifications (e.g., substituent variations at the 3-methylphenyl group). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities against target enzymes (e.g., kinases or oxidoreductases). Correlate activity data with molecular dynamics simulations (e.g., GROMACS) to identify critical non-covalent interactions (e.g., π-π stacking with catalytic residues) .

Q. How can the compound’s stability under physiological conditions be experimentally validated?

  • Methodological Answer : Conduct accelerated degradation studies using forced conditions (e.g., 40°C/75% RH for solid-state stability; phosphate-buffered saline at 37°C for solution stability). Monitor degradation products via LC-MS/MS with high-resolution Orbitrap detection. Compare degradation pathways with computational predictions (e.g., in-silico fragmentation tools like CFM-ID) to identify labile sites (e.g., the oxa-ring) .

Q. What validation protocols ensure reproducibility in biological assay data?

  • Methodological Answer : Implement orthogonal assay formats (e.g., fluorescence polarization + enzymatic activity assays) to cross-verify inhibition potency. Use statistical rigor (e.g., ≥3 independent replicates with blinded analysis) and reference standards (e.g., commercially available inhibitors with documented IC50_{50} values). Data should be contextualized within a theoretical framework (e.g., Hill-Langmuir equations for dose-response curves) to account for assay-specific variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.